molecular formula C14H20N2O4S2 B4151189 N-[2-(cyclohexylthio)ethyl]-3-nitrobenzenesulfonamide

N-[2-(cyclohexylthio)ethyl]-3-nitrobenzenesulfonamide

Cat. No.: B4151189
M. Wt: 344.5 g/mol
InChI Key: FRYHXHWHQMNBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely consist of a benzene ring (the ‘benzene’ part of the name) with a nitro group (-NO2, the ‘nitro’ part of the name) and a sulfonamide group (the ‘sulfonamide’ part of the name) attached. The sulfonamide group would be connected to a two-carbon chain (the ‘ethyl’ part of the name), which is in turn connected to a cyclohexylthio group (a sulfur atom bonded to a cyclohexyl group) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some sulfonamides, for example, can cause allergic reactions in some individuals. They may also be harmful if swallowed or if they come into contact with the skin or eyes .

Properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c17-16(18)12-5-4-8-14(11-12)22(19,20)15-9-10-21-13-6-2-1-3-7-13/h4-5,8,11,13,15H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYHXHWHQMNBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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